tert-butyl N-(2-cyanoethyl)-N-methylcarbamate

Lipophilicity Solvent Extraction Reaction Engineering

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate is an N-Boc-protected amino nitrile that integrates three functional handles: a base-labile tert-butyloxycarbonyl (Boc) group, a nucleophile-reactive nitrile, and an N-methyl tertiary amine. With molecular formula C9H16N2O2 and molecular weight 184.24 g/mol, this building block is employed primarily as an intermediate in multi-step syntheses of pharmaceutical candidates and fine chemicals, where the orthogonal protection/reactivity profile enables chemoselective transformations that simpler analogs cannot deliver.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 128304-84-7
Cat. No. B1603846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-cyanoethyl)-N-methylcarbamate
CAS128304-84-7
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCC#N
InChIInChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5,7H2,1-4H3
InChIKeyKCQYOLSGKPTZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate (CAS: 128304-84-7) – A Boc-Protected Amino Nitrile with Differentiated Synthetic Utility


tert-butyl N-(2-cyanoethyl)-N-methylcarbamate is an N-Boc-protected amino nitrile that integrates three functional handles: a base-labile tert-butyloxycarbonyl (Boc) group, a nucleophile-reactive nitrile, and an N-methyl tertiary amine [1]. With molecular formula C9H16N2O2 and molecular weight 184.24 g/mol, this building block is employed primarily as an intermediate in multi-step syntheses of pharmaceutical candidates and fine chemicals, where the orthogonal protection/reactivity profile enables chemoselective transformations that simpler analogs cannot deliver [1].

Orthogonal Protection Boc group enables acid-labile masking while nitrile remains intact for downstream chemistry.
Nitrile Handle Latent functionalization point supports reductive amination and heterocycle construction strategies.
Physicochemical Profile N-methyl tertiary amine enhances lipophilicity and eliminates hydrogen-bond donor side reactions.

Why tert-butyl N-(2-cyanoethyl)-N-methylcarbamate Cannot Be Replaced by Simple Boc-Amines or Unsubstituted Amino Nitriles


Procurement specialists and synthetic chemists cannot freely substitute tert-butyl N-(2-cyanoethyl)-N-methylcarbamate with closely related compounds because the simultaneous presence of the Boc-protected tertiary amine and the β-cyanoethyl group imparts a unique combination of orthogonal deprotection chemistry and downstream functionalization potential [1]. Replacing the compound with tert-butyl N-methylcarbamate (CAS 16066-84-5) eliminates the nitrile handle, precluding reductive amination or carboxylate generation steps, while substituting with tert-butyl N-(2-cyanoethyl)carbamate (CAS 53588-95-7) retains the nitrile but introduces a secondary amine proton that alters solubility, basicity, and susceptibility to side reactions during subsequent alkylations [2]. The N-methyl group also increases the compound's lipophilicity (XLogP3 = 0.8) relative to the non-methylated analog (XLogP3 = 0.6), affecting partitioning in biphasic reaction systems [1][3].

Target Profile Nitrile handle present for reductive amination or carboxylate generation pathways.
Analog: tert-butyl N-methylcarbamate Lacks the nitrile functional group, limiting synthetic sequence scope and preventing crucial reduction steps.
Target Profile Zero hydrogen bond donors ensures chemical inertness during acid-sensitive transformations.
Analog: tert-butyl N-(2-cyanoethyl)carbamate Secondary amine proton acts as a hydrogen bond donor, risking premature Boc cleavage and side reactions.

Quantitative Evidence for Differentiated Selection of tert-butyl N-(2-cyanoethyl)-N-methylcarbamate


Enhanced Lipophilicity (XLogP3) vs. Non-Methylated Analog Improves Organic Phase Partitioning

The N-methyl substitution in tert-butyl N-(2-cyanoethyl)-N-methylcarbamate increases its computed lipophilicity (XLogP3 = 0.8) compared to the non-methylated analog tert-butyl N-(2-cyanoethyl)carbamate (XLogP3 = 0.6) [1][2]. This 0.2 log unit difference translates to approximately 58% higher theoretical partition coefficient (P ratio ≈ 1.58) between octanol and water, favoring the compound's retention in organic phases during liquid-liquid extractions and potentially improving yields in biphasic reaction workups.

Lipophilicity (XLogP3)
Class-level inference
0.8 vs 0.6
+0.2 ΔXLogP3
May improve organic-phase retention during extractions.
Computed log P; actual partitioning is context-dependent.
Lipophilicity Solvent Extraction Reaction Engineering

Zero Hydrogen Bond Donors Eliminates Hydrogen Bond-Mediated Side Reactions Present in Non-Methylated Analog

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate has zero hydrogen bond donors (HBD = 0), whereas the non-methylated analog tert-butyl N-(2-cyanoethyl)carbamate has one hydrogen bond donor (HBD = 1) due to the secondary amine NH [1][2]. This difference eliminates the potential for unwanted hydrogen bonding interactions with polar reagents or catalysts, reducing the likelihood of side reactions such as premature Boc cleavage induced by intramolecular proton transfer or competitive coordination to Lewis acid catalysts.

Hydrogen Bond Donors
Class-level inference
0 (Target) vs 1 (Analog)
Supports side-reaction avoidance in polar environments.
Computational; reactivity must be validated experimentally.
Hydrogen Bonding Reaction Selectivity Protecting Group Stability

Increased Rotatable Bond Count (5 vs. 4) Offers Greater Conformational Flexibility in Target Binding

The N-methyl substitution in tert-butyl N-(2-cyanoethyl)-N-methylcarbamate increases the number of rotatable bonds from 4 (in the non-methylated analog) to 5 [1][2]. This additional degree of conformational freedom allows the molecule to adopt a wider range of geometries, which can be advantageous in medicinal chemistry campaigns where the compound serves as a flexible linker or when exploring SAR around target binding pockets that demand specific spatial arrangements.

Conformational Flexibility
Class-level inference
5 rotatable bonds vs 4
Supports broader conformational sampling in SAR studies.
Additional flexibility may influence target binding kinetics.
Conformational Flexibility Medicinal Chemistry Structure-Activity Relationship

Nitrile Group Enables Reductive Amination Pathway Absent in Simple Boc-Amines

The β-cyanoethyl group in tert-butyl N-(2-cyanoethyl)-N-methylcarbamate provides a latent primary amine functionality that can be revealed via catalytic hydrogenation or hydride reduction of the nitrile to the corresponding amine (e.g., H2N-CH2-CH2-), enabling subsequent coupling or elaboration steps [1]. In contrast, tert-butyl N-methylcarbamate (CAS 16066-84-5) lacks this nitrile handle and cannot undergo analogous reduction to install an extended amine tether [2]. Nitrile reductions using heterogeneous catalysts can achieve yields up to 96-98% under optimized conditions (nitrile:NH3 = 1:3, Ni-Nb catalyst), though specific yields for this substrate are not reported in open literature [3].

Reductive Amination Pathway
Data to verify
Latent primary amine generation
Enables sequential functionalization strategies post-deprotection.
General nitrile reduction context; yield verification required.
Nitrile Reduction Amine Synthesis Functional Group Interconversion

Higher Molecular Weight (184.24 vs. 131.17) Indicates Extended Scaffold with Greater Synthetic Elaboration Potential

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate has a molecular weight of 184.24 g/mol, which is 53.07 g/mol (40.5%) greater than that of the simple Boc-amine tert-butyl N-methylcarbamate (131.17 g/mol) [1][2]. This additional mass corresponds to the cyanoethyl moiety (C3H4N, ~54 g/mol), which introduces a functionalized three-carbon spacer that can be further elaborated. The increased molecular weight and atom count (13 heavy atoms vs. 9) provide a more advanced intermediate closer to final target molecules, potentially reducing the number of synthetic steps required in a medicinal chemistry campaign.

Scaffold Complexity
Class-level inference
184.24 vs 131.17 g/mol
May reduce synthetic step count towards lead-like targets.
Direct complexity comparison; MW advantage is context-dependent.
Molecular Weight Scaffold Complexity Fragment-Based Drug Design

Optimal Scientific and Industrial Use Cases for tert-butyl N-(2-cyanoethyl)-N-methylcarbamate


Pharmaceutical Intermediate for Nitrogen-Containing Heterocycles

The cyanoethyl group can be converted to an amine via reduction, then cyclized with electrophilic partners to form piperidines, pyrrolidines, or diazepines—common motifs in CNS and oncology drug candidates [1]. The Boc group remains stable during these transformations, allowing for orthogonal deprotection only after heterocycle construction is complete.

Linker for PROTAC® and Bifunctional Degrader Molecules

The combination of a protected tertiary amine and a nitrile-terminated three-carbon chain provides a versatile, flexible linker that can be installed via amide bond formation at the amine (post-Boc removal) while the nitrile is reduced to a primary amine for subsequent PEGylation or target-ligand conjugation . The increased rotatable bond count (5 vs. 4 in analogs) offers greater conformational sampling for optimizing ternary complex formation [2].

Building Block for Solid-Phase Peptide Synthesis (SPPS) Modifications

In solid-phase peptide synthesis, tert-butyl N-(2-cyanoethyl)-N-methylcarbamate can be used as a protected amino acid surrogate where the N-methyl group improves coupling efficiency by preventing diketopiperazine formation [1]. The zero hydrogen bond donor count minimizes inter-chain hydrogen bonding that can cause resin aggregation, a common problem with secondary amine-containing building blocks [3].

Application
Selection Property
Validation Focus
N-Heterocycle Synthesis
Orthogonal Boc protection during nitrile reduction
N-Boc stability under reductive conditions
PROTAC® Linker Development
Pre-built cyanoethyl spacer for bifunctional conjugation
Conformational sampling efficiency in ternary complexes
Solid-Phase Synthesis
N-methyl group hinders diketopiperazine formation
Coupling efficiency and resin swelling consistency

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